5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide 5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide CB-6644 is a novel allosteric selective inhibitor of the ruvbl1/2 complex with anti-cancer activity
Brand Name: Vulcanchem
CAS No.: 2316817-88-4
VCID: VC0522849
InChI: InChI=1S/C29H34ClFN4O5/c1-5-40-24-14-21(31)20(30)13-19(24)27(37)32-17-29(2,3)15-25(36)33-26-23(16-39-4)34-12-8-10-18-9-6-7-11-22(18)35(34)28(26)38/h6-7,9,11,13-14H,5,8,10,12,15-17H2,1-4H3,(H,32,37)(H,33,36)
SMILES: CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N3CCCC4=CC=CC=C4N3C2=O)COC)Cl)F
Molecular Formula: C29H34ClFN4O5
Molecular Weight: 573.0624

5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide

CAS No.: 2316817-88-4

Cat. No.: VC0522849

Molecular Formula: C29H34ClFN4O5

Molecular Weight: 573.0624

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide - 2316817-88-4

Specification

CAS No. 2316817-88-4
Molecular Formula C29H34ClFN4O5
Molecular Weight 573.0624
IUPAC Name 5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide
Standard InChI InChI=1S/C29H34ClFN4O5/c1-5-40-24-14-21(31)20(30)13-19(24)27(37)32-17-29(2,3)15-25(36)33-26-23(16-39-4)34-12-8-10-18-9-6-7-11-22(18)35(34)28(26)38/h6-7,9,11,13-14H,5,8,10,12,15-17H2,1-4H3,(H,32,37)(H,33,36)
Standard InChI Key VYCOZEBCSAQCES-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N3CCCC4=CC=CC=C4N3C2=O)COC)Cl)F
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

CB-6644 is identified by the CAS number 2316817-88-4 and possesses a complex molecular structure that contributes to its specific biological activity. The compound's chemical composition and structural parameters are crucial for understanding its function and interactions within biological systems.

Basic Chemical Properties

The molecular identity of CB-6644 is defined by several key parameters that establish its chemical fingerprint:

PropertyValue
Molecular FormulaC29H34ClFN4O5
Molecular Weight573.0624 g/mol
CAS Number2316817-88-4
Physical AppearanceOff-white solid

The compound features multiple functional groups including chloro, ethoxy, fluoro, and complex nitrogen-containing heterocyclic structures that contribute to its biological activity . The presence of these diverse functional groups allows for multiple interaction points with target proteins, enhancing both selectivity and binding affinity.

Structural Features

The structural complexity of CB-6644 stems from its unique arrangement of multiple ring systems, including a pyrazolo[1,2-a] benzodiazepine scaffold. This heterocyclic framework represents a significant structural motif that influences the compound's biological properties and target specificity. The incorporation of a pyrazole ring system is particularly notable, as pyrazole derivatives have demonstrated wide-ranging biological activities in pharmaceutical research .

The compound's structure includes:

  • A chloro-ethoxy-fluoro-substituted benzamide group

  • A pyrazolo[1,2-a] benzodiazepine core scaffold

  • A methoxymethyl substituent at a key position

  • A dimethyl-substituted linking chain

These structural elements work in concert to create a molecule with specific binding capabilities to the RUVBL1/2 protein complex.

Mechanism of Action

The primary mechanism through which CB-6644 exerts its biological effects involves targeted inhibition of the RUVBL1/2 complex, a cellular machinery with significant roles in multiple biological processes.

RUVBL1/2 Complex Inhibition

CB-6644 functions as a selective inhibitor of the RUVBL1/2 complex, which possesses ATPase activity and regulates several critical cellular processes including chromatin remodeling . The compound exhibits exceptional specificity for this target, allowing for precise modulation of cellular functions dependent on RUVBL1/2 activity.

Research indicates that CB-6644 acts as a noncompetitive ATPase inhibitor, meaning it can inhibit the enzymatic activity of the RUVBL1/2 complex without directly blocking nucleotide binding sites . This noncompetitive inhibition mechanism may account for its high selectivity and effectiveness at relatively low concentrations.

Cell LineDescriptionIC50 Value
MM.1SMultiple Myeloma120 nM
RPMI 8226Multiple Myeloma60 nM
HS-5Normal bone marrow stromal cells200 nM

These findings illustrate the compound's preferential toxicity toward MM cells compared to normal bone marrow stromal cells, with MM cell lines showing 1.7-3.3 times higher sensitivity to CB-6644 . This selectivity profile is particularly important for potential therapeutic applications, as it suggests the possibility of achieving tumor cell killing while minimizing damage to healthy tissues.

Molecular and Cellular Responses to CB-6644

Transcriptional Signatures

Research has identified distinct transcriptional signatures associated with CB-6644 treatment in multiple myeloma cells. Treatment with the compound upregulates biological processes related to interferon response while downregulating pathways linked to cell proliferation . This modulation of gene expression patterns likely contributes to the compound's anti-proliferative and pro-apoptotic effects in cancer cells.

Transcriptional regulator inference analysis has identified several key transcription factors that mediate CB-6644's effects, including:

  • E2F family members as regulators for downregulated genes

  • MED1 and MYC as regulators for upregulated genes

These findings suggest that CB-6644 exerts its effects through complex modulation of multiple transcriptional networks rather than through a single pathway or mechanism.

Apoptotic Response

A significant biological effect of CB-6644 is its ability to induce substantial apoptosis in multiple myeloma cells. Flow cytometry analyses have confirmed increased apoptotic cell populations following CB-6644 treatment . This pro-apoptotic activity represents a crucial mechanism through which the compound achieves its cancer cell-killing effects.

The apoptotic response appears to be dose-dependent and may involve multiple cellular pathways that regulate cell survival and death decisions. While the precise molecular triggers of apoptosis remain under investigation, the disruption of RUVBL1/2-dependent processes likely plays a central role in initiating apoptotic cascades.

Storage ParameterRecommendation
Short-term storage (days to weeks)Dry, dark conditions at 0-4°C
Long-term storage (months to years)-20°C
Physical stateSolid form
Stability≥4 years under proper storage conditions

These storage recommendations help maintain the compound's purity and activity for research applications .

Solution Preparation

For experimental applications, CB-6644 can be prepared in solution form using appropriate solvents:

  • The compound shows good solubility in dimethyl sulfoxide (DMSO)

  • Stock solutions should be prepared using solvent purged with inert gas

  • Working dilutions can be prepared from stock solutions as needed for specific experimental protocols

Proper preparation ensures consistent concentration and activity for reliable experimental results.

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